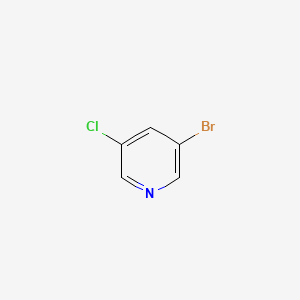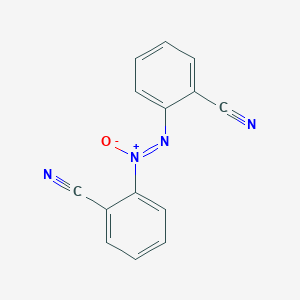
3-Bromo-5-chloropyridine
Übersicht
Beschreibung
3-Bromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H3BrClN and its molecular weight is 192.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
3-Bromo-5-chloropyridine serves as a key intermediate in various chemical syntheses. For instance, it is used in the selective amination of polyhalopyridines. A study by Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex to catalyze the amination of 5-bromo-2-chloropyridine, yielding high conversion rates and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Additionally, Hertog and Schogt (2010) studied the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, including 3-bromo-2,4-dihydroxypyridine and 5-bromo-3-chloro-2,4-dihydroxypyridine (Hertog & Schogt, 2010).
Synthesis and Biological Evaluation
The compound is also crucial in synthesizing biologically active molecules. Hemel et al. (1994) discussed the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its derivatives for evaluation against tumor-cell lines and viruses, although no marked biological activity was found (Hemel et al., 1994).
Structural and Spectroscopic Analysis
In the field of spectroscopy, Boopalachandran, Sheu, and Laane (2012) recorded and assigned the infrared and Raman spectra of various halopyridines, including 3-bromopyridine, contributing to the understanding of molecular structures and vibrational dynamics (Boopalachandran, Sheu, & Laane, 2012).
Microwave-assisted Amination
Kim et al. (2010) described a method for microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols, highlighting an efficient approach for chemical synthesis under microwave irradiation conditions (Kim et al., 2010).
Crystal Structure and Antitumor Activity
Zhou et al. (2015) synthesized isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, investigating their crystal structures and evaluating their antitumor activity. Their research contributes to understanding the impact of stereochemistry on biological activity (Zhou et al., 2015).
Electrosynthesis Studies
Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of halopyridines, including 3-bromo-2-chloropyridine, offering insights into the feasibility and efficiency of such processes (Gennaro et al., 2004).
Safety and Hazards
When handling 3-Bromo-5-chloropyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
3-Bromo-5-chloropyridine is a biochemical reagent
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, and the specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The compound’s molecular weight (19244 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of halogens (bromine and chlorine) in the molecule may influence its metabolic stability and excretion .
Result of Action
Safety information suggests that the compound may cause respiratory irritation , indicating that it could have effects at the cellular level.
Biochemische Analyse
Biochemical Properties
3-Bromo-5-chloropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling with boron reagents . This interaction is crucial for forming carbon-carbon bonds in organic synthesis. Additionally, this compound can inhibit certain enzymes due to its halogenated structure, which can interfere with enzyme-substrate interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine and chlorine atoms in this compound can form halogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage level triggers significant adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that may contribute to its toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound within these organelles can influence its biochemical effects and toxicity.
Eigenschaften
IUPAC Name |
3-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDOPUBSLPBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345670 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73583-39-8 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-5-chloropyridine in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine?
A1: this compound serves as a crucial intermediate in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine. [] The synthesis involves a two-step reaction where 2-amino-5-chloropyridine first reacts with N-bromo succinimide to yield this compound. This intermediate then reacts with chloroacetaldehyde under specific conditions to produce the final product, 6-chloro-8-bromoimidazo[1,2-a]pyridine. []
Q2: Are there alternative synthetic routes to 6-chloro-8-bromoimidazo[1,2-a]pyridine that do not utilize this compound?
A2: The provided research focuses solely on a specific synthetic method employing this compound. [] Further research is required to explore alternative synthetic pathways for 6-chloro-8-bromoimidazo[1,2-a]pyridine and to compare their efficacy, cost, and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)



![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
